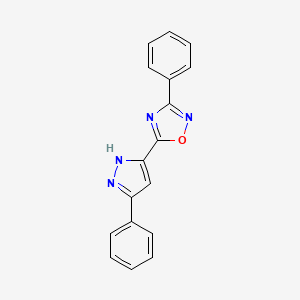

3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining a pyrazole ring and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid hydrazide with benzonitrile oxide. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

POCl₃-Mediated Cyclization

Carbohydrazide derivatives react with substituted benzoic acids in phosphoryl chloride (POCl₃) under reflux to form the oxadiazole ring. This method yields 72–85% for analogs (Table 1) .

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ + benzoic acid | 100–120 | 12–24 | 72–85 |

Mechanism : The reaction proceeds via intramolecular cyclodehydration, where POCl₃ acts as both a Lewis acid and dehydrating agent .

Electrophilic Aromatic Substitution

The phenyl and pyrazole rings undergo nitration and sulfonation due to their electron-rich nature. For example:

-

Nitration : Treatment with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position of the phenyl rings .

-

Halogenation : Bromine in acetic acid selectively substitutes the pyrazole C-4 position .

Nucleophilic Substitution

The oxadiazole ring participates in nucleophilic attacks under basic conditions. For example, hydroxide ions cleave the oxadiazole ring to form open-chain amides .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Coupling

The phenyl group undergoes cross-coupling with aryl boronic acids (Table 2) .

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 65–78 |

Application : Introduces electron-donating or -withdrawing groups to modulate electronic properties .

Ring-Opening Reactions

Under acidic or alkaline conditions, the oxadiazole ring hydrolyzes to form diamides or carboxylic acids. For example:

-

Acidic Hydrolysis (HCl, 100°C): Yields 3-phenylpyrazole-5-carboxylic acid .

-

Alkaline Hydrolysis (NaOH, ethanol): Produces hydrazide derivatives .

Complexation with Metal Ions

The oxadiazole’s nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis .

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| Cu(OAc)₂ | 1:2 | Catalytic arylation |

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, while UV irradiation induces [2+2] cycloaddition at the oxadiazole ring .

Biological Activity Modulation

Derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit enhanced anticancer activity (IC₅₀ = 1.82–5.55 μM against HCT-116 and MCF-7 cells) via EGFR inhibition .

Key Takeaways:

-

The compound’s reactivity centers on the oxadiazole ring and aromatic substituents.

-

Synthetic flexibility enables tailored modifications for drug discovery and materials science.

-

Stability under physiological conditions makes it suitable for in vivo applications .

For further details, consult primary references on heterocyclic chemistry and catalytic cross-coupling methodologies.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is C15H12N4O with a molecular weight of approximately 284.28 g/mol. The structure features a 1,2,4-oxadiazole ring substituted with phenyl and pyrazole groups, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that oxadiazole derivatives exhibited selective toxicity towards glioblastoma cells through mechanisms involving DNA damage and apoptosis induction .

Antidiabetic Properties

Research has highlighted the antidiabetic potential of oxadiazoles. In vivo studies using genetically modified models have shown that certain derivatives can significantly lower glucose levels, indicating their role as potential therapeutic agents for diabetes management . The mechanism often involves modulation of insulin signaling pathways.

Antimicrobial Effects

Compounds containing the oxadiazole moiety have been evaluated for their antimicrobial properties. Studies have reported efficacy against various bacterial strains, suggesting that these compounds could serve as lead structures for developing new antibiotics .

Fluorescent Materials

The unique structure of this compound allows it to be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties.

Thermal Stability

The thermal stability of oxadiazoles makes them suitable for use in high-performance polymers and coatings. Their ability to withstand high temperatures without degradation is advantageous in various industrial applications .

Data Table: Biological Activities of Oxadiazole Derivatives

Case Study 1: Anticancer Efficacy

A comprehensive study was conducted on a series of oxadiazole derivatives where one compound demonstrated significant cytotoxicity against the LN229 glioblastoma cell line. The study utilized a combination of molecular docking and dynamic simulations to predict binding affinities and elucidate mechanisms of action .

Case Study 2: Antidiabetic Activity

In a model using Drosophila melanogaster, several oxadiazole derivatives were tested for their ability to lower glucose levels. Results indicated that specific compounds not only reduced glucose but also improved overall metabolic health indicators in the model organism .

Mécanisme D'action

The mechanism of action of 3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-phenyl-1H-pyrazole: A simpler analog that lacks the oxadiazole ring.

1,2,4-oxadiazole: A compound that contains only the oxadiazole ring without the pyrazole moiety.

Uniqueness

3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is unique due to its combined pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields.

Activité Biologique

3-Phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure

The compound features a complex structure that combines an oxadiazole ring with pyrazole substituents. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound showed an IC50 range of 1.82 to 5.55 μM , indicating potent activity compared to standard chemotherapeutics like Doxorubicin (DOX) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| 10c | HePG-2 | 2.86 |

| 10c | MCF-7 | 5.55 |

| DOX | HCT-116 | 5.23 |

| DOX | HePG-2 | 4.50 |

| DOX | MCF-7 | 4.17 |

The pyrazole moiety has been identified as essential for enhancing cytotoxic activity, while modifications to the oxadiazole ring can influence the overall effectiveness of the compound .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been investigated. A study found that certain derivatives exhibited moderate to good antibacterial activity against pathogenic bacteria such as Xanthomonas and Pseudomonas species, with effective concentrations (EC50) as low as 7.40 μg/mL .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

| Compound | Bacteria Tested | EC50 (μg/mL) |

|---|---|---|

| 7c | Xac | 7.40 |

| 9a | Psa | 12.85 |

| 8c | Xoo | 35.24 |

These findings suggest that the incorporation of pyrazole into oxadiazole frameworks may enhance antibacterial efficacy .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, compounds based on the oxadiazole framework have shown anti-inflammatory effects . Research indicates that these compounds can inhibit inflammatory pathways and reduce cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies illustrate the efficacy of related compounds:

- Case Study on Anticancer Activity : A derivative similar to our compound was tested against multiple cancer cell lines, revealing increased apoptosis through activation of caspase pathways and upregulation of p53 expression .

- Case Study on Antibacterial Efficacy : In a comparative study against commercial antibiotics, a series of oxadiazole derivatives demonstrated superior activity against resistant bacterial strains, highlighting their potential in treating infections where conventional antibiotics fail .

Propriétés

IUPAC Name |

3-phenyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O/c1-3-7-12(8-4-1)14-11-15(20-19-14)17-18-16(21-22-17)13-9-5-2-6-10-13/h1-11H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDACFOWNYFYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.